molecular formula C19H17FN2OS B2711550 N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide CAS No. 923686-73-1

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide

Cat. No.: B2711550
CAS No.: 923686-73-1
M. Wt: 340.42
InChI Key: NQPFYLYMWYCWQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide (CAS 923686-73-1) is a high-purity organic compound with a molecular weight of 340.42 g/mol and the molecular formula C19H17FN2OS . This complex molecule is built around a 1,3-thiazole core, a heterocyclic structure of significant importance in medicinal chemistry and drug discovery research . The compound features a 3-fluorophenyl substitution on the thiazole ring and is linked via an ethyl chain to a 3-methylbenzamide group, making it a valuable building block for the synthesis of more complex molecules and a reagent in various organic reactions . Its structural characteristics are typical of compounds studied for their potential to interact with biological targets such as enzymes and receptors . The synthesis of this compound typically involves the Hantzsch thiazole synthesis, a reliable method where a substituted thiourea reacts with an α-halo ketone under reflux conditions to form the central thiazole ring . For research purposes, it is available with a high degree of purity and is characterized by techniques including 1H/13C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm its identity and quality . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the relevant Safety Data Sheet (SDS) before use and handle all laboratory materials appropriately.

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS/c1-13-4-2-5-14(10-13)18(23)21-9-8-17-12-24-19(22-17)15-6-3-7-16(20)11-15/h2-7,10-12H,8-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPFYLYMWYCWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent such as ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the thiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the thiazole or benzamide rings.

Scientific Research Applications

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Core Benzamide Derivatives
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():
    This analog replaces the thiazole-ethyl group with a hydroxyl-containing directing group (N,O-bidentate). Unlike the target compound, it is optimized for metal-catalyzed C–H bond functionalization rather than biological activity, highlighting how substituents dictate application .

  • (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide ():
    Shares a benzamide-thiazole hybrid structure but includes a dihydrothiazole ring and methoxyphenyl group. The dihydrothiazole’s reduced ring system may alter conformational flexibility and binding kinetics compared to the fully aromatic thiazole in the target compound .

Sulfonamide Analogs ():

Several sulfonamide derivatives with thiazole-ethyl backbones were identified, such as:

  • N-{2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide : Replaces benzamide with a sulfonamide and benzodioxine group. Sulfonamides generally exhibit higher solubility but may reduce membrane permeability compared to benzamides .
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application/Activity
Target Compound C₁₉H₁₇FN₂OS 340.42 3-Fluorophenyl, thiazole Under investigation
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () C₁₂H₁₅NO₂ 205.25 Hydroxy, dimethyl Metal-catalyzed reactions
N-{2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide () C₁₉H₁₇FN₂O₄S₂ 420.48 Sulfonamide, benzodioxine Screening compound
Thiazole-Triazole Hybrids ():

Compounds like 4-[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(aryl)benzamides integrate triazole and thiazole rings. These hybrids often exhibit enhanced tyrosinase inhibition (IC₅₀ values < 10 µM) due to synergistic π-π stacking and hydrogen bonding, suggesting that adding triazole to the target compound could modulate its bioactivity .

Computational and Docking Studies

AutoDock Vina () has been widely used to predict binding modes of similar compounds. For example, fluorophenyl-thiazole derivatives may exhibit stronger hydrophobic interactions with target proteins compared to chlorophenyl analogs (e.g., entries 2 and 4), aligning with the target compound’s design rationale .

Biological Activity

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a fluorophenyl group, and an amide functionality, which collectively contribute to its pharmacological properties.

The molecular formula of this compound is C16H19FN2OSC_{16}H_{19}FN_2OS, with a molecular weight of 306.4 g/mol. The following table summarizes key chemical characteristics:

PropertyValue
Molecular Weight306.4 g/mol
Molecular FormulaC16H19FN2OS
LogP3.6304
LogD3.6304
Polar Surface Area34.781 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in disease pathways. The compound may inhibit specific enzymes or block receptor sites, disrupting critical biological processes essential for disease progression.

Potential Targets:

  • Enzymes involved in inflammatory processes.
  • Receptors associated with cancer cell proliferation.
  • Pathways related to microbial resistance.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity: Studies have shown that thiazole derivatives possess significant antimicrobial properties. This compound may inhibit the growth of various bacteria and fungi.
  • Anticancer Potential: Preliminary investigations suggest that this compound could induce apoptosis in cancer cells by targeting specific signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds structurally similar to this compound:

  • Study on Antimicrobial Effects:
    • A study demonstrated that thiazole derivatives showed potent activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis.
    • Reference:
  • Evaluation of Anticancer Activity:
    • In vitro studies indicated that compounds with similar structures inhibited the proliferation of breast cancer cells through apoptosis induction.
    • Reference:

Comparative Analysis

The following table compares this compound with other related compounds regarding their biological activities:

Compound NameBiological ActivityNotes
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-benzamideAntimicrobialSimilar structure enhances activity
N-{2-[5-(trifluoromethyl)-1,3-thiazol-4-yl]ethyl}-benzamideAnticancerTargets different signaling pathways
N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-benzamideAntiparasiticExhibits unique pharmacological properties

Q & A

Basic: What synthetic methodologies are recommended for preparing N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide?

Answer:
The synthesis typically involves:

  • Thiazole ring formation : Condensation of 3-fluorophenyl-substituted thiourea with α-bromo ketones or via Hantzsch thiazole synthesis .
  • Amide coupling : Reaction of 3-methylbenzoyl chloride with a primary amine intermediate (e.g., 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethylamine) under anhydrous conditions, using bases like triethylamine or DMAP to drive the reaction .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., thiazole C-H at δ 7.2–8.1 ppm, benzamide aromatic protons) and confirms regiochemistry .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching C19H17FN2OS).
  • FT-IR : Identifies amide C=O stretch (~1650–1680 cm⁻¹) and thiazole C=N absorption (~1520 cm⁻¹) .

Advanced: How can X-ray crystallography resolve structural ambiguities, such as conformation of the ethyl linker or thiazole-benzamide torsion angles?

Answer:

  • Data collection : Use single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) with cryogenic cooling to minimize disorder.
  • Refinement : SHELXL (via Olex2 or similar software) for precise determination of bond lengths/angles and electron density maps .
  • Case study : For similar compounds, torsion angles between thiazole and benzamide moieties often range 15–35°, influencing intramolecular interactions .

Advanced: What reaction conditions optimize the thiazole ring formation step to minimize byproducts like regioisomeric thiazoles?

Answer:

  • Temperature control : Maintain 60–80°C during cyclization to avoid thermal decomposition .
  • Catalyst selection : Use iodine or Lewis acids (e.g., ZnCl2) to enhance regioselectivity for the 4-thiazolyl position .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) improve yield (70–85%) compared to non-polar systems .

Advanced: How do substitutions on the benzamide moiety (e.g., 3-methyl vs. 3-nitro) impact biological activity?

Answer:

  • Structure-activity relationship (SAR) studies :
    • 3-Methyl group : Enhances lipophilicity (logP ~3.2), improving membrane permeability in cellular assays .
    • Electron-withdrawing groups (e.g., NO2) : May reduce activity due to steric hindrance at target binding sites (e.g., enzyme active pockets) .
  • Experimental design : Compare IC50 values in enzyme inhibition assays (e.g., tyrosine phosphatase or kinase targets) across analogs .

Advanced: What computational approaches predict binding modes of this compound to β3-adrenergic receptors or other therapeutic targets?

Answer:

  • Molecular docking (AutoDock Vina, Glide) : Dock the compound into receptor crystal structures (e.g., PDB: 4CJ for thiazole-containing ligands) to identify key interactions (e.g., hydrogen bonding with Ser319 in β3-adrenergic receptors) .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD <2.0 Å indicates stable binding .

Advanced: How should researchers address inconsistencies in cytotoxicity data across different cell lines (e.g., HeLa vs. HEK293)?

Answer:

  • Control experiments : Normalize data to cell viability assays (MTT, resazurin) and confirm target expression (e.g., Western blot for β3-adrenergic receptors) .
  • Assay conditions : Standardize incubation time (24–48 hr), serum concentration (10% FBS), and DMSO concentration (<0.1%) .
  • Statistical analysis : Use ANOVA with post-hoc tests to identify cell line-specific effects (p<0.05) .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

  • Enzyme inhibition : Fluorescence-based assays for kinases/phosphatases (e.g., malachite green assay for phosphatase activity) .
  • Receptor binding : Radioligand displacement assays (e.g., [3H]-Mirabegron for β3-adrenergic receptor affinity) .
  • Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive/negative strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.